4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C23H25N3O3S2. It has a molecular weight of 455.6 g/mol . The compound has a complex structure that includes a piperidine ring, a thiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also includes a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. Finally, it includes a benzamide group, which consists of a benzene ring attached to an amide group .Physical and Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molecular weight of 455.6 g/mol. It has a complexity of 702. It has one hydrogen bond donor count and six hydrogen bond acceptor counts. It has a rotatable bond count of 5. Its exact mass and monoisotopic mass are 455.13373402 g/mol. Its topological polar surface area is 116 Ų. It has a heavy atom count of 31 .Scientific Research Applications
Anticancer Properties
- Pro-apoptotic Activity : A derivative of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide demonstrated proapoptotic activity in melanoma cell lines, showing potential as an anticancer agent (Yılmaz et al., 2015).
- Cytotoxic Evaluation : Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, revealing their potential as effective anticancer agents (Ravinaik et al., 2021).
Antibacterial and Antifungal Effects
- Antibacterial and Antifungal Activities : Certain derivatives of this compound have shown significant antibacterial and antifungal activities, indicating their potential use in treating infections (Aziz‐ur‐Rehman et al., 2017); (Sych et al., 2019).
Cardiovascular Applications
- Cardiac Electrophysiological Activity : N-Substituted derivatives have shown potential as class III agents, indicating their use in cardiovascular applications, particularly in arrhythmias (Morgan et al., 1990).
Photophysical Properties
- Trans-cis Isomerisation : Studies on azo amphiphilic derivatives containing a sulfonyl group, related to this compound, have indicated their potential in photophysical applications due to their trans-cis isomerization properties (Kucharski et al., 1999).
Anticonvulsant Effects
- Anticonvulsant Agents : Sulfonamide-based derivatives of this compound have been explored for their potential as anticonvulsant agents, showing promising results in preclinical models (Farag et al., 2012).
Metal Complexation for Enhanced Biological Activities
- Complexation with Metals : Studies have explored the complexation of derivatives with metals like Co(II), enhancing their biological and possibly catalytic potential, particularly in the pharmaceutical and chemical industries (Vellaiswamy & Ramaswamy, 2017); (Orie et al., 2021).
Future Directions
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-3-5-18(6-4-16)21-15-30-23(24-21)25-22(27)19-7-9-20(10-8-19)31(28,29)26-13-11-17(2)12-14-26/h3-10,15,17H,11-14H2,1-2H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIFAVPKIHADMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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